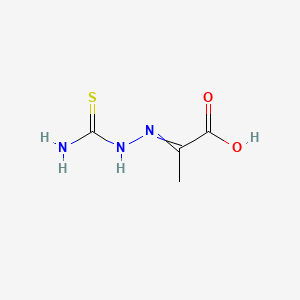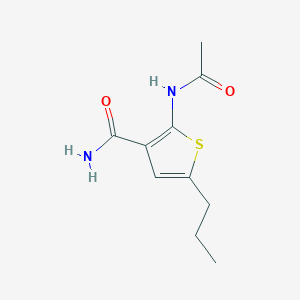![molecular formula C20H21F3N6O4 B1224555 2-(1,3-dimethyl-2,6-dioxo-9-purinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1224555.png)
2-(1,3-dimethyl-2,6-dioxo-9-purinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-9-purinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide is a member of morpholines.
Scientific Research Applications
1. Antimicrobial and Hemolytic Activity
- Synthesis and Evaluation : A study focused on synthesizing derivatives of 1,3,4-oxadiazole compounds, including those related to the compound , for their antimicrobial and hemolytic activities. Some derivatives showed significant activity against microbial species with minimal toxicity, suggesting potential for biological applications and further research (Gul et al., 2017).
2. Antifungal Agents
- Broad-Spectrum Antifungal Properties : Research on morpholinyl-acetamide derivatives, closely related to the target compound, revealed their effectiveness as antifungal agents against Candida and Aspergillus species. These findings are significant for developing new antifungal treatments (Bardiot et al., 2015).
3. Radioactive Labeling in Herbicides
- Radiochemical Studies : A study involved the synthesis of radiolabeled herbicides related to the target compound. This research provides insights into the metabolism and mode of action of such compounds, crucial for agricultural and environmental science (Latli & Casida, 1995).
4. Novel Pyrimidine-Triazole Derivatives
- Synthesis and Antimicrobial Study : Derivatives of the compound were synthesized and tested for antimicrobial activity. This research contributes to the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).
5. Structural Aspects in Chemistry
- Crystal Structure Analysis : Investigations into the structural aspects of amide-containing compounds related to the target molecule were conducted. This study is crucial for understanding the chemical properties and potential applications of these compounds (Karmakar et al., 2007).
6. Synthesis and Structure
- Chemical Synthesis and Analysis : Research on the synthesis and structure of derivatives of N-(2-hydroxyphenyl)acetamide, which is structurally related to the target compound, provides foundational knowledge for chemical applications (Nikonov et al., 2016).
7. N-Derivatives as Potential Pesticides
- Powder Diffraction Data of N-Derivatives : Studies on N-derivatives of phenoxyacetamide, structurally similar to the compound of interest, were conducted to explore their potential as pesticides. This research contributes to agricultural chemistry (Olszewska et al., 2011).
properties
Product Name |
2-(1,3-dimethyl-2,6-dioxo-9-purinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C20H21F3N6O4 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-9-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H21F3N6O4/c1-26-17-16(18(31)27(2)19(26)32)24-11-29(17)10-15(30)25-13-9-12(20(21,22)23)3-4-14(13)28-5-7-33-8-6-28/h3-4,9,11H,5-8,10H2,1-2H3,(H,25,30) |
InChI Key |
IABMUKYFUPBYAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-chloro-2-imidazo[1,2-a]pyridinyl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B1224472.png)
![(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1224473.png)
![7-[[[1-(3-Methylphenyl)-2-benzimidazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1224474.png)
![3-hydroxy-N-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]-2-naphthalenecarboxamide](/img/structure/B1224475.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1224476.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-ethylphenoxy)-4-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1224477.png)


![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1224484.png)

![(E)-3-(4-fluorophenyl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B1224489.png)
![3-[[4-(2-Benzofuranyl)-2-thiazolyl]methyl]-2-[(dimethylamino)methyl]-4-quinazolinone](/img/structure/B1224491.png)
![3-(2-Chlorophenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-6-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224496.png)
